N-Nitrosoguvacine

Description

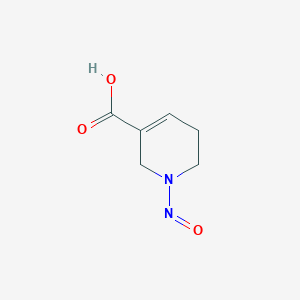

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitroso-3,6-dihydro-2H-pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h2H,1,3-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZBVEFQMFZFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=C1)C(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204111 | |

| Record name | N-Nitrosoguvacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55557-01-2 | |

| Record name | 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55557-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosoguvacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055557012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoguvacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Endogenous Generation of N Nitrosoguvacine

Precursor Alkaloids: Guvacine (B1672442) and Arecoline (B194364) Nitrosation

The primary precursors for the formation of N-Nitrosoguvacine are the areca nut alkaloids, guvacine and arecoline. x-mol.netmdpi.com During the chewing of betel quid, these alkaloids undergo nitrosation. mdpi.comnih.gov Nitrosation is a chemical process that converts secondary amines into nitrosamines. In the oral cavity, arecoline can be hydrolyzed to arecaidine (B1214280), and guvacoline (B1596253) can be hydrolyzed to guvacine. nih.gov Both guvacine and arecaidine can then be nitrosated to form this compound. mdpi.comiarc.fr In vitro experiments have demonstrated that the nitrosation of guvacine directly yields this compound. nih.goviarc.fr Similarly, the nitrosation of arecoline can lead to the formation of N-Nitrosoguvacoline, which can be further metabolized to this compound. iarc.frmdpi.com

The process involves the reaction of the secondary amine group in guvacine or the tertiary amine in arecoline with a nitrosating agent, typically derived from dietary nitrites. healis.org

Biogenic Nitrosation Mechanisms in Oral and Gastrointestinal Milieu

The formation of this compound can occur endogenously, meaning within the human body, specifically in the oral cavity and the gastrointestinal tract. inchem.orgnih.gov This biogenic nitrosation is influenced by several factors present in these environments.

The oral cavity and gastrointestinal tract harbor a complex microbiome that can contribute to the nitrosation process. taylorandfrancis.com Certain oral bacteria can reduce nitrate (B79036) from the diet to nitrite (B80452). aginganddisease.org This nitrite can then be converted to nitric oxide (NO) and other nitrogen-containing compounds. taylorandfrancis.comnih.gov Nitric oxide synthase enzymes, present in bacteria, can also generate NO from the amino acid arginine. nih.gov This endogenously produced nitric oxide can then participate in the nitrosation of areca alkaloids. taylorandfrancis.com Poor oral hygiene can lead to increased bacterial populations, potentially enhancing the conversion of nitrate to nitrite and subsequent nitrosamine (B1359907) formation. iarc.fr

The pH of the environment plays a critical role in the kinetics of nitrosation. In vitro studies have shown that the nitrosation of arecoline to form N-Nitrosoguvacoline, a precursor to this compound, occurs more readily at neutral pH compared to acidic or alkaline conditions. iarc.fr However, the addition of slaked lime (calcium hydroxide) to betel quid preparations increases the pH of the oral cavity, which can enhance the formation of certain nitrosamines. nih.govcapes.gov.brnih.gov

The acidic environment of the stomach (low pH) can also promote the conversion of nitrite to nitrous acid, a potent nitrosating agent. aginganddisease.org In vitro nitrosation of betel quid extracts at an acidic pH of 2.1, simulating gastric conditions, resulted in the formation of this compound. nih.gov

Co-factors such as thiocyanate, present in saliva, can catalyze the nitrosation process. iarc.fr Conversely, some compounds found in fresh areca fruit, like phenolic extracts, can have a dual effect. Small amounts may inhibit the formation of nitrosamines, while larger amounts can enhance it. nih.goviarc.fr

In Vivo Detection and Distribution of this compound

The presence of this compound in the human body serves as a biomarker for exposure to areca nut alkaloids and subsequent endogenous nitrosation. inchem.orgnih.gov

This compound has been detected and quantified in the saliva of betel quid chewers. nih.goviarc.fr One study reported for the first time the detection of this compound in saliva, with levels ranging from 0 to 30.4 ng/ml. nih.gov The presence of this compound and its precursor, N-Nitrosoguvacoline, in saliva confirms their in-situ formation during the act of chewing. inchem.orginchem.org

While salivary levels provide a direct measure of oral exposure, urinary biomarkers can indicate systemic absorption and metabolism. Though specific quantitative data for this compound in urine from human studies is limited in the provided results, the detection of N-nitrosonipecotic acid in the urine of hamsters treated with areca nut and nitrite indicates the endogenous formation and subsequent metabolism of N-Nitrosoguvacoline and this compound. inchem.org Urinary concentrations of other N-nitrosamino acids are used as a general index of exposure to nitroso compounds. nih.gov

Interactive Table: Detection of this compound in Human Saliva

| Biomarker | Matrix | Concentration Range (ng/mL) | Population |

|---|---|---|---|

| This compound | Saliva | 0 - 30.4 | Betel quid chewers |

Data sourced from a study on betel quid chewers. nih.gov

The levels of this compound and other areca-derived nitrosamines can vary significantly depending on the composition of the betel quid and the chewing habits of different geographic populations. iarc.frcapes.gov.br

For instance, the levels of N-Nitrosoguvacoline were found to be very high (70.8 ng/ml) in the saliva of chewers of fresh green areca nuts in Taiwan, compared to those using more complex Indian betel quids (0.91 ng/ml or 5.6 ng/ml). capes.gov.brnih.gov Interestingly, in that particular study of Taiwanese betel quid chewers, this compound was not detected, highlighting the influence of specific quid ingredients and preparation methods. capes.gov.brnih.gov

The addition of tobacco to the betel quid introduces tobacco-specific nitrosamines and can alter the profile of areca-derived nitrosamines formed. iarc.fr In vitro nitrosation of betel quid without tobacco at neutral pH primarily generated N-Nitrosoguvacoline, whereas betel quid with tobacco yielded less N-Nitrosoguvacoline and also produced this compound. iarc.fr The pH of different commercial products like pan masala and gutkha can also influence the hydrolysis of arecoline to arecaidine, thereby affecting the availability of precursors for nitrosation. nih.gov

Interactive Table: Areca-Nut Derived Nitrosamines in Saliva of Betel Quid Chewers

| Nitrosamine | Betel Quid with Tobacco (ng/mL) | Betel Quid without Tobacco (ng/mL) | Geographic Location of Study |

|---|---|---|---|

| N-Nitrosoguvacoline | Detected | Detected | India, Taiwan |

| This compound | Detected | Detected | India |

This table synthesizes findings from multiple studies and indicates the presence of these compounds. nih.govmdpi.comiarc.frnih.gov Specific concentrations vary widely between studies and individuals.

Metabolic Activation and Biotransformation of N Nitrosoguvacine

Enzymatic Pathways in Metabolic Activation

The bioactivation of many nitrosamines is a critical step in exerting their biological effects and is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govumn.edu While the specific enzymatic pathways for N-Nitrosoguvacine have not been extensively detailed in available research, the metabolism of structurally similar nitrosamines provides a framework for its likely bioactivation.

The cytochrome P450 system is a family of enzymes primarily found in the liver that are responsible for the metabolism of a wide variety of foreign compounds, including many nitrosamines. washington.eduyoutube.comumn.edu Several CYP isozymes have been identified as key players in the metabolic activation of different nitrosamines.

CYP1A1: This enzyme is known to be involved in the metabolism of various procarcinogens. While its specific role in this compound metabolism is not documented, its known function in activating other xenobiotics suggests a potential, though unconfirmed, involvement.

CYP2A6: This enzyme is notably efficient in the metabolic activation of several tobacco-specific nitrosamines. nih.govnih.gov Given the structural similarities between tobacco-specific nitrosamines and areca nut-derived nitrosamines like this compound, it is plausible that CYP2A6 could play a role in its bioactivation. Studies on other nitrosamines have shown a high correlation between CYP2A6 activity and their metabolism. nih.gov

CYP2E1: CYP2E1 is another crucial enzyme in the bioactivation of a variety of nitrosamines. nih.govnih.gov It is known to catalyze the metabolism of several nitrosamines to their reactive intermediates. nih.gov

It is important to note that while the involvement of these CYP enzymes in the metabolism of other nitrosamines is well-established, their specific contribution to the metabolic activation of this compound requires further investigation.

A primary and critical pathway for the metabolic activation of many nitrosamines is α-hydroxylation. researchgate.netnih.gov This reaction involves the enzymatic addition of a hydroxyl group to the carbon atom adjacent (in the alpha position) to the nitroso group. This process is a rate-limiting step in the bioactivation of these compounds. researchgate.net

The resulting α-hydroxynitrosamines are typically unstable and can spontaneously decompose to form reactive electrophilic intermediates. umn.eduresearchgate.net Although direct evidence for the α-hydroxylation of this compound is not extensively detailed in the available literature, this pathway is considered a fundamental mechanism for the activation of cyclic nitrosamines. nih.gov Research on other areca nut-derived nitrosamines, such as 3-methylnitrosaminopropionitrile (MNPN), has shown the formation of DNA adducts resulting from α-hydroxylation. rsc.org

Detoxification and Excretion Metabolites

In addition to activation pathways, organisms also possess detoxification mechanisms to eliminate harmful substances. For this compound, a significant detoxification pathway involves its conversion to a more water-soluble compound that can be readily excreted.

Research has identified N-nitrosonipecotic acid as a major urinary metabolite of this compound in rats. rsc.org This metabolite is formed through the metabolic conversion of this compound. The formation of N-nitrosonipecotic acid represents a detoxification pathway, as it facilitates the elimination of the compound from the body through urine. tmc.edu

Studies have quantified the urinary excretion of N-nitrosonipecotic acid following the administration of areca-nut derived nitrosamines, providing insight into the extent of this detoxification process. The conversion to and excretion of N-nitrosonipecotic acid is a key event in the biotransformation of this compound.

| Administered Compound | Animal Model | Major Urinary Metabolite | Percentage of Dose Excreted as N-nitrosonipecotic acid | Reference |

|---|---|---|---|---|

| N-Nitrosoguvacoline | Rat | N-nitrosonipecotic acid | 66% | rsc.org |

| This compound | Rat | N-nitrosonipecotic acid | Not specified | rsc.org |

Formation of Reactive Electrophilic Intermediates

The metabolic activation of nitrosamines, particularly through α-hydroxylation, leads to the formation of highly reactive electrophilic intermediates. umn.edu These electrophiles are electron-seeking molecules that can react with nucleophilic sites in cellular macromolecules, such as DNA.

While the specific reactive electrophiles generated from this compound have not been definitively identified in the available literature, the general mechanism for nitrosamine (B1359907) bioactivation suggests the formation of diazonium ions or other carbocation species. These intermediates are considered the ultimate carcinogenic forms of many nitrosamines. researchgate.netnih.gov The interaction of these reactive species with cellular components is a key aspect of the biological activity of metabolically activated nitrosamines.

Genotoxic and Carcinogenic Mechanisms of N Nitrosoguvacine

Induction of DNA Damage by N-Nitrosoguvacine

The genotoxicity of a chemical compound is fundamentally linked to its capacity to interact with and alter the structure of DNA. The following sections detail the known effects of this compound concerning direct DNA damage.

DNA adducts are segments of DNA that have become covalently bonded to a cancer-causing chemical, a process that can lead to mutations if not repaired. While certain areca-nut-derived nitrosamines are known to be potent alkylating agents, the specific activity of this compound is less pronounced. For instance, studies have shown that 3-(methylnitrosamino)propionitrile (B133914) (MNPN), another nitrosamine (B1359907) found in the saliva of betel-quid chewers, leads to both DNA methylation and cyanoethylation in rats. nih.goviarc.frinchem.org These alkylation events are considered critical lesions in the initiation of cancer. mdpi.comnih.gov N-nitrosamines typically require metabolic activation by cytochrome P450 enzymes to form reactive electrophiles that can attack DNA bases. mdpi.comunimedizin-mainz.deresearchgate.net However, the existing literature does not provide direct evidence that this compound itself is a significant source of DNA methylation or cyanoethylation.

Structural damage to DNA, such as single-strand breaks (SSBs) and DNA-protein cross-links (DPCs), can disrupt essential cellular processes like replication and transcription. nih.govmdpi.com Research on a group of four nitrosated derivatives of areca nut alkaloids, which includes this compound, indicates that as a class, these compounds can cause DNA single-strand breaks and DNA-protein cross-links in cultured human buccal epithelial cells. mdpi.com

However, when this compound was studied individually, it was found to be inactive in inducing DNA single-strand breaks in these same cells. iarc.fr This contrasts with other areca-related compounds like 3-(N-nitrosomethylamino)propionaldehyde (NMPA), which significantly increases both SSBs and DPCs. researchgate.netiarc.fr Therefore, while the broader group of areca-nut nitrosamines is genotoxic, the specific contribution of this compound to the formation of single-strand breaks appears to be minimal under the tested conditions. researchgate.netiarc.fr

Reactive oxygen species (ROS) are highly reactive molecules that can cause oxidative damage to cellular components, including DNA. nih.govnih.gov The production of ROS is a recognized mechanism through which areca nut constituents can contribute to carcinogenesis. mdpi.comcancer.gov Nitrosamines can interact with cellular macromolecules through the generation of oxidative stress, which in turn can lead to DNA damage. mdpi.com The resulting oxidative DNA lesions, such as 8-oxodeoxyguanosine, are mutagenic and implicated in cancer development. nih.govnih.gov While areca nut use is associated with ROS production and oxidative DNA damage cancer.govscispace.comscispace.com, specific studies detailing the direct role of this compound in generating ROS and mediating subsequent DNA damage are not extensively covered in the available literature.

Cellular Responses and Aberrations Induced by this compound Exposure

The cellular response to chemical exposure can determine cell fate, influencing survival, proliferation, and the integrity of the genome.

Cellular survival and the maintenance of intracellular antioxidant levels are critical indicators of cytotoxicity. Thiols, such as glutathione (B108866) (GSH), are essential for protecting cells from damage caused by toxins and reactive oxygen species. iarc.fr Studies on cultured human buccal epithelial cells have investigated the cytotoxic effects of various areca nut-related compounds. The findings indicate that this compound has only minor effects on both cellular survival (measured by colony-forming efficiency) and the content of cellular thiols. researchgate.netnih.goviarc.friarc.fr This is in stark contrast to its precursor alkaloid, guvacine (B1672442), and other related nitrosamines like N-nitrosoguvacoline (NGL) and 3-(N-nitrosomethylamino)propionaldehyde (NMPA), which significantly decrease cell survival and deplete thiol levels. researchgate.netnih.goviarc.fr

Table 1: Comparative Effects of this compound and Related Compounds on Human Buccal Epithelial Cells This table summarizes findings on how different areca nut-related compounds affect cell survival and thiol content. Data is based on studies by Sundqvist et al. (1989). researchgate.netnih.goviarc.friarc.fr

| Compound | Effect on Cell Survival | Effect on Cellular Thiol Content | Induction of DNA Single-Strand Breaks |

| This compound (NGC) | Minor effect | Minor effect | Inactive |

| N-Nitrosoguvacoline (NGL) | Decreased | Decreased | Inactive |

| Guvacine | Minor effect | Minor effect | Not specified |

| 3-(N-nitrosomethylamino)propionaldehyde (NMPA) | Potent decrease | Potent decrease | Significant increase |

| Arecoline (B194364) | Decreased | Decreased | Not specified |

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. jcancer.org Carcinogens can disrupt cell cycle checkpoints, leading to uncontrolled proliferation. nih.gov For instance, areca nut extract and the alkaloid arecoline have been shown to induce G2/M cell cycle arrest in oral KB cells. researchgate.net Furthermore, exposure to certain nitrosamines can activate DNA damage response pathways, which involve the activation of specific DNA repair mechanisms to remove lesions and prevent mutations. plos.org

Key DNA repair pathways for damage induced by alkylating agents like nitrosamines include base excision repair (BER), nucleotide excision repair (NER), and direct damage reversal by enzymes such as O6-methylguanine-DNA methyltransferase (MGMT). nih.govunimedizin-mainz.de However, specific research detailing the direct impact of this compound on cell cycle progression or the activation of these DNA repair pathways is limited. While the theoretical framework for nitrosamine-induced DNA repair exists, the specific cellular responses to DNA damage potentially caused by this compound are not well-documented.

Molecular Pathogenesis in Oral Carcinogenesis

This compound (NGC), an N-nitroso compound derived from the areca nut alkaloid guvacine, is implicated in the molecular pathogenesis of oral cancer. Its mechanisms involve a complex interplay of genotoxic and non-genotoxic effects that contribute to the initiation and progression of malignant diseases of the mouth, such as oral squamous cell carcinoma (OSCC) and its precursor lesion, oral submucous fibrosis (OSMF).

Contribution to Oral Submucous Fibrosis and Oral Squamous Cell Carcinoma Progression

Oral submucous fibrosis (OSMF) is a chronic and potentially malignant disorder characterized by progressive fibrosis of the submucosal tissues in the oral cavity and sometimes the pharynx. mdpi.comujds.in This condition is strongly associated with the habit of chewing betel quid, which often contains areca nut. mdpi.com OSMF has a significant potential for malignant transformation into oral squamous cell carcinoma (OSCC), with rates reported to be as high as 7-30%. ujds.inamazonaws.com

The carcinogenicity of areca nut is partly attributed to the formation of areca nut-specific nitrosamines, including this compound. ujds.inbiomedpharmajournal.org These nitrosamines are formed from the nitrosation of areca alkaloids in the oral cavity of chewers. biomedpharmajournal.org The constant exposure of oral mucosal cells to these genotoxic agents can lead to cellular DNA damage. ujds.in This damage, combined with the effects of other reactive metabolites and cytokines released in response to areca nut components, creates a microenvironment conducive to malignant transformation. ujds.in Specifically, areca nut-specific nitrosamines like this compound exert genotoxic and mutagenic effects on oral mucosal fibroblasts and oral keratinocytes, which is a critical step in the progression from OSMF to OSCC. ujds.inamazonaws.com The atrophic and thin oral epithelium in OSMF patients becomes more vulnerable to the damaging effects of these carcinogens, facilitating the gradual development of OSCC. ujds.in

Induction of Fibroblast Senescence and Epithelial-Mesenchymal Transition

Cellular senescence, a state of irreversible cell cycle arrest, is a potent tumor-suppressive mechanism. However, senescent cells, particularly fibroblasts, can acquire a senescence-associated secretory phenotype (SASP), turning them into pro-inflammatory cells that can paradoxically promote tumor progression. nih.gov This is relevant in the context of OSMF, where areca nut constituents can induce senescence in oral fibroblasts. mdpi.comresearchgate.net

Modulation of Inflammatory Mediators and Hypoxia-Inducible Factors

The pathogenesis of areca nut-associated oral cancer involves significant modulation of the tissue microenvironment, particularly through inflammation and hypoxia. Areca nut extracts are known to upregulate the production of inflammatory mediators. biomedpharmajournal.org Senescent fibroblasts, induced by areca nut components, secrete pro-inflammatory cytokines like IL-6 and IL-8, which contribute to a chronic inflammatory state that can promote tumorigenesis. mdpi.com

Furthermore, the extensive fibrosis characteristic of OSMF leads to a decrease in vascularity, resulting in a hypoxic (low oxygen) state within the tissue. mdpi.com Hypoxia is a critical driver of cancer progression and triggers the stabilization and activation of hypoxia-inducible factors (HIFs), primarily HIF-1α. mdpi.comnih.gov HIF-1 is a master transcriptional regulator that activates a broad range of genes involved in crucial aspects of cancer progression, including angiogenesis (the formation of new blood vessels), cell survival, and metabolic reprogramming. nih.govmdpi.com this compound and other areca nut derivatives contribute to the fibrotic process that establishes this hypoxic microenvironment. mdpi.comscispace.com The activation of HIF-1α in this setting can promote the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF), further fueling tumor growth and progression. mdpi.commdpi.com Studies have also shown that HIF-1 can increase the expression of inducible nitric oxide synthase (iNOS), leading to elevated nitric oxide (NO) levels, which can also contribute to tumor progression and neovascularization. mdpi.comnih.gov

Association with Somatic Gene Mutations (e.g., Oncogenes, Tumor Suppressor Genes)

The genotoxicity of this compound and other areca nut-derived nitrosamines is a key factor in their carcinogenicity. nih.gov These compounds can cause significant DNA damage, including DNA single-strand breaks and DNA-protein cross-links. mdpi.com When cellular DNA repair mechanisms fail to correct this damage before cell division, permanent mutations can be fixed in the genome. biomedpharmajournal.org

The accumulation of these somatic mutations in critical genes that regulate cell growth is a fundamental step in cancer development. ijmio.com These genes fall into two main categories: proto-oncogenes and tumor suppressor genes. ijmio.commdpi.com

Oncogenes: These arise from mutations in proto-oncogenes, which normally promote cell growth. A "gain-of-function" mutation in a single allele can be sufficient to create an oncogene that drives uncontrolled cell proliferation. pressbooks.pubrochester.edu

Tumor Suppressor Genes: These genes normally inhibit cell cycle progression, promote DNA repair, or induce apoptosis (programmed cell death). wikipedia.org Their inactivation requires "loss-of-function" mutations in both alleles, a concept known as the "two-hit hypothesis". rochester.eduwikipedia.org

The DNA damage caused by this compound can lead to mutations in either of these gene types, disrupting the normal balance of cell growth and death and leading to neoplastic transformation. biomedpharmajournal.orgmdpi.com

Epigenetic Alterations (e.g., DNA Methylation)

In addition to causing direct genetic mutations, carcinogens can also induce epigenetic alterations. These are heritable changes in gene expression that occur without altering the underlying DNA sequence. mdpi.comnih.gov One of the most studied epigenetic mechanisms is DNA methylation, which involves the addition of a methyl group to DNA, typically at CpG sites in promoter regions, leading to gene silencing. frontiersin.org

Areca nut-specific nitrosamines are known to cause epigenetic changes. biomedpharmajournal.org For instance, the nitrosamine MNPN has been shown to cause DNA methylation. biomedpharmajournal.org Such alterations can be as significant as genetic mutations in driving cancer. Abnormal DNA methylation patterns, such as the hypermethylation of tumor suppressor gene promoters, can lead to their silencing, effectively mimicking a "loss-of-function" mutation and contributing to carcinogenesis. mdpi.com Conversely, hypomethylation can lead to the activation of oncogenes. These epigenetic modifications induced by compounds like this compound represent another crucial mechanism in their carcinogenic action. biomedpharmajournal.orgnih.gov

Comparative In Vitro and In Vivo Genotoxicity Studies with Areca Nut Nitrosamines

The genotoxicity of this compound (NGC) has been evaluated alongside other key areca nut-derived nitrosamines, such as N-Nitrosoguvacoline (NGL), 3-(methylnitrosamino)propionitrile (MNPN), and 3-(methylnitrosamino)propionaldehyde (MNPA). Comparative studies reveal varying potencies among these compounds.

In vitro studies using cultured human buccal epithelial cells showed that MNPA was the most potent on a molar basis, causing a significant decrease in cell survival and an increase in DNA single-strand breaks. researchgate.net In contrast, this compound had only minor effects on these variables in the same system. researchgate.net In bacterial mutagenicity assays, N-Nitrosoguvacoline was found to be mutagenic, whereas this compound was not. nih.govinchem.org

In vivo studies in rats have shown that N-nitrosoguvacoline is metabolized to N-nitrosonipecotic acid, with a small amount also being converted to this compound. nih.goviarc.fr While direct carcinogenicity studies on this compound are limited, the collective evidence demonstrates that areca nut-derived nitrosamines as a group are genotoxic. nih.gov For instance, MNPN has been shown to be carcinogenic and cause DNA methylation in rats. iarc.fr The genotoxic potential of these compounds underscores their role in the etiology of oral cancer among betel quid chewers. nih.gov

Table 1: Comparative Genotoxicity of Areca Nut Nitrosamines

| Compound | In Vitro Findings | In Vivo Findings | Citation(s) |

|---|---|---|---|

| This compound (NGC) | Minor effects on cell survival and DNA single-strand breaks in human buccal epithelial cells. Not mutagenic in bacteria. | Detected as a minor metabolite of N-Nitrosoguvacoline in rats. | nih.govresearchgate.netinchem.org |

| N-Nitrosoguvacoline (NGL) | Mutagenic in bacteria. | Metabolized primarily to N-nitrosonipecotic acid in rats. | nih.govinchem.orgiarc.fr |

| 3-(N-nitrosomethylamino)propionaldehyde (MNPA) | Highly cytotoxic and genotoxic to human buccal epithelial cells; potent inducer of DNA single-strand breaks. | Shown to be carcinogenic in rats. | researchgate.netiarc.fr |

| 3-(methylnitrosamino)propionitrile (MNPN) | Caused single-strand breaks and DNA–protein cross-links in human buccal epithelial cells. | Carcinogenic in rats; causes DNA methylation and cyanoethylation. | nih.govinchem.orgiarc.fr |

Analytical and Experimental Methodologies in N Nitrosoguvacine Research

Spectroscopic and Chromatographic Techniques for Detection and Quantification

The detection and quantification of N-Nitrosoguvacine, often present at trace levels in complex matrices, necessitate highly sensitive and selective analytical techniques. ijpsjournal.com

Gas Chromatography (GC) has been a foundational technique in the analysis of nitrosamines. Wenke and Hoffmann (1983) developed a method using GC combined with a nitrosamine-selective thermal-energy analyzer (TEA) for the analysis of this compound. iarc.friarc.fr This approach offers high selectivity for the nitroso functional group. GC coupled with mass spectrometry (GC-MS) provides definitive identification based on mass-to-charge ratio and fragmentation patterns, enhancing the reliability of detection. nih.gov

Liquid Chromatography (LC) , particularly when coupled with mass spectrometry (LC-MS), has become an indispensable tool for analyzing a broad range of nitrosamines, including those that are less volatile and may not be suitable for GC analysis. ijpsjournal.com Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) offers exceptional sensitivity and selectivity. ijpsjournal.comontosight.airsc.org An isotope dilution LC-MS/MS method has been developed for the simultaneous determination of five areca nut-specific nitrosamines, including this compound, in human saliva. mssj.jp

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Ultraviolet (UV), and Infrared (IR) spectroscopy have been utilized to characterize the structure of synthesized this compound. iarc.friarc.fr

Below is an interactive table summarizing the analytical techniques used for this compound detection.

| Technique | Detector/Analyzer | Application | Key Findings |

| Gas Chromatography (GC) | Thermal-Energy Analyzer (TEA) | Quantification in various samples | Selective for nitrosamines |

| Mass Spectrometry (MS) | Identification and quantification | Provides structural confirmation | |

| Liquid Chromatography (LC) | Mass Spectrometry (MS/MS) | Quantification in biological matrices | High sensitivity and selectivity |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement | Definitive identification | |

| Spectroscopy | NMR, UV, IR | Structural elucidation | Confirms chemical structure |

Biomarker Assessment in Biological Matrices

The assessment of this compound exposure in humans relies on the detection of the compound or its metabolites in various biological matrices. Saliva and urine are the most commonly analyzed samples.

This compound has been detected in the saliva of individuals who chew betel quid, both with and without tobacco. iarc.friarc.frnih.gov The levels can vary significantly among individuals. iarc.fr

A major urinary metabolite of this compound in rats has been identified as N-nitrosonipecotic acid (NNIP). iarc.frnih.gov Following oral administration of this compound to rats, a significant portion of the dose is excreted in the urine as NNIP, with a smaller fraction excreted as unchanged this compound. nih.gov The presence of these N-nitrosamino acids in urine can serve as a biomarker of exposure to areca-nut specific nitrosamines. nih.gov The detection of NNIP in the urine of hamsters treated with areca nut and nitrite (B80452) further supports the endogenous formation of this compound. iarc.frinchem.org

The following interactive table presents biomarkers of this compound exposure.

| Biomarker | Biological Matrix | Significance |

| This compound (NGC) | Saliva, Urine | Direct measure of exposure |

| N-Nitrosonipecotic acid (NNIP) | Urine | Major metabolite, indicates metabolic processing |

In Vitro Cellular Models for Mechanistic Investigations (e.g., Human Buccal Epithelial Cells)

In vitro models, particularly those using human buccal epithelial cells, are valuable for investigating the cytotoxic and genotoxic effects of this compound at the cellular level.

Studies have shown that this compound, at concentrations up to 5 mM, did not have a significant effect on the survival of human buccal epithelial cells. nih.goviarc.fr Furthermore, it did not induce DNA single-strand breaks in these cells. iarc.fr In contrast, its precursor, N-nitrosoguvacoline, caused a 50% decrease in the colony-forming efficiency of human buccal epithelial cells at a concentration of 1.7 mM. nih.goviarc.fr While this compound itself showed limited activity in these specific assays, other areca nut-related compounds have demonstrated significant cytotoxic and genotoxic potential in the same cell models. researchgate.net For instance, 3-(N-nitrosomethylamino)propionaldehyde was found to be highly potent in decreasing cell survival and inducing DNA damage. researchgate.net

This table summarizes the findings from in vitro studies with this compound.

| Cell Model | Endpoint Assessed | Finding for this compound |

| Human Buccal Epithelial Cells | Cell Survival (Colony-forming efficiency) | No significant effect |

| DNA Single-Strand Breaks | No induction observed |

Animal Models in Carcinogenicity and Toxicokinetic Studies

Animal models, primarily rodents, are essential for studying the carcinogenicity and toxicokinetics of this compound. oecd.orgaltogenlabs.com

Carcinogenicity studies in animals involve long-term administration of the compound to observe for the development of tumors. oecd.org While this compound is a suspected carcinogen due to its classification as a nitrosamine (B1359907), specific long-term carcinogenicity data for this compound alone is limited in the provided search results. However, studies on related areca-nut derived nitrosamines have shown carcinogenic effects in animals. For example, 3-methylnitrosaminopropionaldehyde and 3-methylnitrosaminopropionitrile have been shown to induce tumors in rats. nih.govinchem.org

Toxicokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a substance. oecd.orgoecd.org In rats, orally administered this compound is metabolized to N-nitrosonipecotic acid (NNIP), which is then excreted in the urine. iarc.frnih.gov One study found that after oral administration of this compound to BDIV rats, 66-85% of the dose was excreted in the urine as NNIP, and 2-8% was excreted as unchanged this compound. nih.gov Fecal excretion was found to be minimal. iarc.fr These studies provide crucial information on how the body processes this compound.

The table below highlights key findings from animal studies on this compound.

| Animal Model | Study Type | Key Findings |

| Rat (BDIV) | Toxicokinetics | Major urinary metabolite identified as N-nitrosonipecotic acid (NNIP). |

| High percentage of administered dose excreted as NNIP in urine. | ||

| Rat | Carcinogenicity | Limited specific data for this compound alone. |

Epidemiological Insights and Exposure Risk Assessment of N Nitrosoguvacine

Population-Based Studies on Betel Quid Chewing and Associated Cancer Incidence

The practice of chewing betel quid, a mixture often containing areca nut, betel leaf, slaked lime, and sometimes tobacco, is a significant public health issue in many parts of the world, particularly in South and Southeast Asia. scienceasia.orgmedcraveonline.com Epidemiological studies have consistently demonstrated a strong association between betel quid chewing and an increased risk of oral cancer. scienceasia.orgamazonaws.comnih.gov The International Agency for Research on Cancer (IARC) has classified areca nut and betel quid with or without tobacco as Group 1 carcinogens, meaning there is sufficient evidence of carcinogenicity in humans. amazonaws.comrgare.cominchem.org

The incidence of oral cancer is notably high in regions where betel quid chewing is prevalent. medcraveonline.comwaocp.org For instance, India has one of the highest rates of oral cancer globally, which is largely attributed to the widespread use of smokeless tobacco and areca nut products. amazonaws.com Similarly, in Taiwan, where betel quid is often chewed without tobacco, a significant proportion of oral and pharyngeal cancers are linked to this habit. rgare.commdpi.com Studies have shown that betel quid chewers in Taiwan have a substantially higher risk of developing oral cancer compared to non-chewers. mdpi.complos.org

The risk of oral cancer is further elevated when tobacco is added to the betel quid. scienceasia.orgmedcraveonline.com However, chewing betel quid without tobacco is also an independent risk factor for oral cancer. medcraveonline.complos.org A meta-analysis of studies from the Indian subcontinent found a significant increase in the risk of oral and oropharyngeal cancer for individuals who chewed betel quid without tobacco. mdpi.com The risk is also influenced by the frequency and duration of the chewing habit, with a clear dose-response relationship observed in several studies. amazonaws.comnih.govplos.org

The primary components of the betel quid contribute to its carcinogenicity. The areca nut contains alkaloids such as arecoline (B194364), arecaidine (B1214280), guvacine (B1672442), and guvacoline (B1596253). scienceasia.orgrgare.com Through the process of nitrosation, these alkaloids can be converted into N-nitroso compounds, including N-Nitrosoguvacine. ontosight.ainih.govbiomedpharmajournal.org The addition of slaked lime to the quid raises the pH in the oral cavity, which can enhance the generation of reactive oxygen species and facilitate the hydrolysis of areca nut alkaloids into mutagenic compounds. medcraveonline.comnih.gov

Table 1: Epidemiological Studies on Betel Quid Chewing and Oral Cancer Risk

| Study Region/Population | Key Findings | Reference |

| Global | Over 250 million people worldwide are estimated to chew betel quid. | scienceasia.org |

| India | High incidence of oral cancer, with areca nut chewing being a major contributing factor. | amazonaws.com |

| Taiwan | Betel quid chewing, even without tobacco, is a major risk factor for oral cancer. Over 70% of oral cancer patients had a history of chewing betel quid. | mdpi.com |

| Indian Subcontinent | Meta-analysis showed a significant increase in oral/oropharyngeal cancer risk for betel quid chewers without tobacco. | mdpi.com |

| Thailand | A case-control study identified the presence of red slaked lime in the quid as having a strong effect on oral cancer risk. | plos.org |

| Papua New Guinea | Studies have linked betel quid chewing to oral cancer. | waocp.org |

Quantification of Human Exposure Through Various Pathways

Routes of Internal Exposure (e.g., Ingestion, Internal Formation)

Human exposure to this compound primarily occurs through the habit of chewing betel quid. nih.gov The compound is not typically found in the environment but is formed endogenously in the oral cavity of chewers. ontosight.ainih.gov The precursors for this compound are the areca nut alkaloids, specifically guvacine, which undergoes nitrosation. rgare.comnih.govbiomedpharmajournal.org

The process of nitrosation involves the reaction of secondary or tertiary amines (in this case, guvacine) with nitrosating agents. stopcarcinogensatwork.eunih.gov In the context of betel quid chewing, nitrite (B80452) present in saliva, which can be derived from dietary nitrates, acts as a key nitrosating agent. nih.govnih.gov The alkaline conditions created by the slaked lime in the quid can further promote this chemical reaction. medcraveonline.comnih.gov

Once formed in the saliva, this compound can be absorbed through the oral mucosa, leading to local exposure of the tissues in the mouth. nih.gov Additionally, the juice from the chewed quid is often swallowed, resulting in the ingestion of this compound and its distribution to other parts of the gastrointestinal tract, potentially leading to cancers of the esophagus and stomach. rgare.comnih.gov Therefore, the primary routes of internal exposure to this compound are direct contact with the oral mucosa and ingestion.

N-Nitrosoguvacoline (NGL), another nitrosamine (B1359907) derived from areca nut alkaloids, has been detected in the saliva of betel quid chewers. nih.govcapes.gov.br Studies have also identified N-nitrosonipecotic acid as a major urinary metabolite of NGL, indicating its systemic absorption and metabolism. nih.gov While this compound itself has been detected in the saliva of chewers, some studies have noted its absence or lower levels compared to other areca nut-derived nitrosamines in certain populations. nih.govcapes.gov.br

Methodological Approaches to Exposure Assessment (Qualitative and Quantitative)

Assessing human exposure to this compound involves both qualitative and quantitative methods.

Qualitative Assessment: Qualitative assessment primarily relies on identifying the habit of betel quid chewing within a population. ijmrhs.com Questionnaires and interviews are common tools used in epidemiological studies to gather data on the prevalence, frequency, duration, and specific ingredients of the betel quid used. plos.orgijmrhs.com This information helps to identify individuals at risk of exposure to areca nut-derived nitrosamines, including this compound.

Quantitative Assessment: Quantitative assessment aims to measure the levels of this compound and its metabolites in biological samples. This provides a more direct measure of the internal dose received by an individual. ijpsjournal.comnih.gov

Analysis of Saliva: The most direct method for quantifying exposure is the analysis of saliva from betel quid chewers. capes.gov.briarc.fr Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are employed to detect and quantify this compound and other nitrosamines. ontosight.aiijpsjournal.com For instance, one study reported the detection of N-nitrosoguvacoline in the saliva of chewers, but not this compound, in a specific Taiwanese population. nih.govcapes.gov.br

Analysis of Urine: The analysis of urine for metabolites of this compound can provide an indication of systemic exposure. nih.govacs.org For example, the detection of N-nitrosonipecotic acid in the urine of experimental animals treated with areca nut and nitrite confirms the endogenous formation and subsequent metabolism of N-nitrosoguvacoline and this compound. inchem.org Highly sensitive mass spectrometric methods have been developed to quantify tobacco-specific nitrosamine metabolites in urine, and similar approaches can be applied to areca nut-derived nitrosamines. nih.gov

Biomarkers of Exposure: The measurement of DNA adducts in exfoliated oral mucosal cells is another approach to assess exposure and potential carcinogenic risk. nih.govcancer.gov DNA adducts are formed when carcinogens or their metabolites bind to DNA, and their presence can indicate genotoxic damage. cancer.govresearchgate.net While this method provides insight into the biological effects of exposure, the direct link between specific adducts and this compound exposure requires further research.

The development of sensitive and specific analytical methods is crucial for accurately quantifying exposure to this compound and understanding its role in the development of cancer. ontosight.aiijpsjournal.com

Risk Characterization and Health Impact Assessment

Risk characterization for this compound involves evaluating the potential for this compound to cause adverse health effects in humans under specific exposure conditions. iloencyclopaedia.org The International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans" (Group 3). nih.govmdpi.com This classification indicates that there is inadequate evidence of carcinogenicity in humans and inadequate or limited evidence in experimental animals. nih.gov

The health impact of betel quid chewing is substantial, particularly in regions where the practice is common. Oral cancer is a major consequence, with a high incidence and mortality rate in many Asian countries. medcraveonline.comwaocp.org Beyond oral cancer, betel quid chewing has been linked to cancers of the pharynx, esophagus, and stomach. amazonaws.cominchem.org It is also a major cause of oral submucous fibrosis, a precancerous condition that can severely impact quality of life. amazonaws.comnih.gov

The assessment of the health impact of this compound is complex due to the co-exposure to multiple carcinogenic and toxic substances in betel quid. scienceasia.org While some studies have suggested that this compound may play a minor role in the etiology of oral cancer compared to other nitrosamines, its presence as part of a carcinogenic mixture cannot be disregarded. nih.govcapes.gov.br

Table 2: IARC Carcinogenicity Classifications

| Compound/Substance | IARC Classification | Reference |

| This compound | Group 3 (Not classifiable as to its carcinogenicity to humans) | nih.govmdpi.com |

| N-Nitrosoguvacoline | Group 3 (Not classifiable as to its carcinogenicity to humans) | nih.gov |

| 3-(Methylnitrosamino)propionitrile (B133914) (MNPN) | Group 2B (Possibly carcinogenic to humans) | nih.govmdpi.com |

| Areca Nut | Group 1 (Carcinogenic to humans) | amazonaws.comrgare.cominchem.org |

| Betel Quid with Tobacco | Group 1 (Carcinogenic to humans) | rgare.cominchem.org |

| Betel Quid without Tobacco | Group 1 (Carcinogenic to humans) | rgare.cominchem.org |

Future Directions and Research Imperatives for N Nitrosoguvacine

Advancing Understanding of Carcinogenic Mechanisms

While it is established that N-nitrosamines can induce cancer, the precise molecular mechanisms of N-Nitrosoguvacine's carcinogenicity are not fully elucidated. Future research should focus on several key areas. A primary goal is to understand how NGC initiates and promotes cancer by causing DNA damage (adducts) and subsequent mutations in critical genes. nih.gov The metabolic activation of N-nitrosamines by cytochrome P450 enzymes is a critical step in their carcinogenic process, leading to the formation of reactive electrophiles that can bind to DNA. nih.gov

Key research questions include:

What specific DNA adducts are formed by NGC?

Which genes are most susceptible to mutation by these adducts?

How do these genetic alterations drive the development of cancer?

Recent advances in DNA adductomics, a method for studying DNA damage, can be applied to investigate these questions in detail. mdpi.com

Comprehensive Elucidation of Metabolic Fates and DNA Adduct Signatures in Humans

The way the human body processes this compound and the specific patterns of DNA damage it leaves behind are crucial for understanding its role in cancer. While it is known that this compound can be formed in the saliva of betel quid chewers, more research is needed on its metabolic pathway in humans. mohfw.gov.in A major urinary metabolite of this compound in rats has been identified as N-nitrosonipecotic acid, suggesting a potential biomarker for exposure. researchgate.net

Future research should aim to:

Identify all major and minor metabolites of NGC in humans.

Characterize the unique "mutational signature" of NGC-induced DNA damage. This signature represents the specific pattern of mutations caused by the compound. nih.gov

Determine how individual variations in metabolism affect the formation of DNA adducts and cancer risk.

Recent studies on other nitrosamines, such as NNN and NNK, have successfully identified their mutational signatures in human cancers, providing a roadmap for similar investigations into NGC. biorxiv.org This knowledge can help in identifying individuals with past exposure to NGC and in understanding its contribution to the mutational landscape of various cancers. nih.gov

Investigative Epidemiology on Varied Exposure Scenarios and Susceptibility

Epidemiological studies are essential to understand the real-world impact of this compound on human populations. Areca nut chewing, a primary source of exposure to NGC precursors, is a significant risk factor for esophageal squamous-cell carcinoma in Asians. researchgate.net The risk is further increased when combined with tobacco use. researchgate.net

Future epidemiological research should focus on:

Quantifying the risk of different types of cancer associated with varying levels and durations of areca nut use.

Investigating the combined effects of areca nut, tobacco, and alcohol consumption on cancer risk. nih.gov

Identifying genetic and lifestyle factors that may make certain individuals more susceptible to the carcinogenic effects of NGC.

Large-scale prospective studies, like the European Prospective Investigation into Cancer and Nutrition (EPIC), which has examined the link between dietary nitrosamines and cancer, can serve as a model for future research on NGC. nih.gov

Development of Novel Prevention and Intervention Strategies

Ultimately, the goal of this research is to prevent cancers associated with this compound exposure. Prevention strategies can be categorized as primary (preventing exposure) and secondary (early detection and intervention).

Primary Prevention:

Public health campaigns to raise awareness about the health risks of areca nut chewing. mohfw.gov.in

Policies to regulate the sale and promotion of areca nut products. nih.gov

Development of cessation programs for habitual chewers. mohfw.gov.in

Secondary Prevention and Intervention:

Screening high-risk populations for early signs of oral and esophageal cancer. nih.gov

Investigating the potential of chemopreventive agents to block the carcinogenic effects of NGC.

Developing novel therapeutic strategies that target the specific molecular pathways altered by NGC. nih.gov

The development of effective interventions will require a multi-pronged approach that combines public health initiatives, clinical screening, and targeted therapies.

Role of the Oral Microbiome in this compound Dynamics

The oral cavity hosts a complex community of microorganisms, and emerging evidence suggests that this oral microbiome can influence the development of cancer. nih.govmdpi.comrsdjournal.org Certain oral bacteria can metabolize components of the areca nut and tobacco, potentially contributing to the formation of carcinogenic nitrosamines like this compound. mdpi.com

Key areas for future research include:

Identifying specific oral bacteria involved in the nitrosation of areca nut alkaloids to form NGC.

Understanding how the oral microbiome composition differs between areca nut chewers and non-chewers.

Investigating whether manipulation of the oral microbiome could reduce the formation of NGC and the associated cancer risk.

Some oral bacteria are known to produce enzymes like alcohol dehydrogenase, which can convert alcohol to the carcinogen acetaldehyde. mdpi.com Similar mechanisms may be at play in the metabolism of areca nut components. Understanding these interactions could open new avenues for cancer prevention.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting N-Nitrosoguvacine in biological samples?

- Methodological Guidance : Gas chromatography with nitrogen-phosphorus detection (GC-NPD) is widely used due to its sensitivity for nitrosamine detection. Sample preparation must account for matrix interference in biological samples (e.g., saliva or urine), requiring solid-phase extraction or derivatization steps. Cross-validation with LC-MS/MS is advised to confirm specificity .

- Key Data : GC-NPD achieves detection limits of 0.1–1.0 ppb in saliva matrices, critical for human exposure studies .

Q. How should researchers assess potential contamination sources of this compound in laboratory settings?

- Methodological Guidance : Use structured questionnaires to audit raw materials and equipment for amines/nitrosating agents. For example:

- Supplier screening: Inquire if secondary/tertiary amines or nitrosating agents (e.g., nitrites) are used in manufacturing processes .

- In-lab controls: Implement closed-system handling and avoid shared equipment with amine-containing compounds .

Q. What are the key considerations for ensuring stability of this compound in experimental conditions?

- Methodological Guidance :

- Storage: Maintain at –20°C in amber vials to prevent photodegradation.

- Reaction conditions: Avoid strong oxidizers (e.g., peroxides) and acidic pH (<3), which may degrade the compound. Stability testing under varying temperatures and pH is mandatory for long-term studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data for this compound between in vitro and in vivo studies?

- Methodological Guidance :

- Systematic review: Compare metabolic activation pathways (e.g., cytochrome P450 interactions) across models. IARC classifies this compound as Group 3 ("not classifiable") due to insufficient in vivo evidence , but human saliva studies suggest endogenous nitrosation potential .

- Dose-response refinement: Use physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities between high-dose animal studies and low-dose human exposures .

Q. What methodologies are appropriate for evaluating endogenous formation of this compound in human studies?

- Methodological Guidance :

- Exposure assessment: Collect longitudinal saliva samples from betel-quid chewers, analyzing for precursor compounds (e.g., guvacine) and nitrite levels. Correlation with pH shifts during chewing can clarify nitrosation kinetics .

- Controlled trials: Adminstrate deuterium-labeled guvacine to track in vivo nitrosation rates via isotope dilution mass spectrometry .

Q. What experimental designs are critical for assessing the environmental persistence of this compound?

- Methodological Guidance :

- Simulated degradation studies: Expose the compound to UV light, microbial communities, and varying oxygen levels. Monitor degradation products via high-resolution mass spectrometry (HRMS).

- Ecotoxicological assays: Use Daphnia magna or algal models to assess acute/chronic toxicity, as this compound’s environmental impact remains poorly characterized despite low regulatory concern .

Methodological Best Practices

- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting hypotheses. For example, reconcile IARC’s Group 3 classification with betel-quid exposure data by evaluating study limitations (e.g., small sample sizes, inadequate dosing in animal models) .

- Experimental Controls : Include negative controls (e.g., amine-free matrices) and positive controls (e.g., spiked nitrosamine standards) to validate detection methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.